molecular formula C10H14OS B8000183 4-[(n-Propyloxy)methyl]thiophenol

4-[(n-Propyloxy)methyl]thiophenol

Cat. No.: B8000183
M. Wt: 182.28 g/mol
InChI Key: LKXDHWHRUOKZHS-UHFFFAOYSA-N
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Description

4-[(n-Propyloxy)methyl]thiophenol is an organic compound with the molecular formula C10H14OS. It is a thiophenol derivative, characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a propyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Propyloxy)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with n-propyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propyloxy group. The general reaction scheme is as follows:

4-Cl-CH2C6H4SH+n-C3H7OHK2CO3This compound+KCl+H2O\text{4-Cl-CH}_2\text{C}_6\text{H}_4\text{SH} + \text{n-C}_3\text{H}_7\text{OH} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KCl} + \text{H}_2\text{O} 4-Cl-CH2​C6​H4​SH+n-C3​H7​OHK2​CO3​​this compound+KCl+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Propyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The propyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiolate anions (R-S^-).

    Substitution: Various alkyl or aryl thiophenol derivatives.

Scientific Research Applications

4-[(n-Propyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(n-Propyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or signaling pathways. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: Similar structure but with a methyl group instead of a propyloxy group.

    4-Ethylthiophenol: Similar structure but with an ethyl group instead of a propyloxy group.

    4-Butylthiophenol: Similar structure but with a butyl group instead of a propyloxy group.

Uniqueness

4-[(n-Propyloxy)methyl]thiophenol is unique due to the presence of the propyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-(propoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXDHWHRUOKZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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